3-(3,5-Difluorophenyl)oxetan-3-OL

Catalog No.
S843334
CAS No.
1395281-64-7
M.F
C9H8F2O2
M. Wt
186.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,5-Difluorophenyl)oxetan-3-OL

CAS Number

1395281-64-7

Product Name

3-(3,5-Difluorophenyl)oxetan-3-OL

IUPAC Name

3-(3,5-difluorophenyl)oxetan-3-ol

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

InChI

InChI=1S/C9H8F2O2/c10-7-1-6(2-8(11)3-7)9(12)4-13-5-9/h1-3,12H,4-5H2

InChI Key

NZCUIDNMEKWIBE-UHFFFAOYSA-N

SMILES

C1C(CO1)(C2=CC(=CC(=C2)F)F)O

Canonical SMILES

C1C(CO1)(C2=CC(=CC(=C2)F)F)O

Potential as a Building Block:

  • The presence of a fluorophenyl group and a cyclic ether (oxetane) ring suggests potential as a building block in organic synthesis. Fluorine atoms can influence the reactivity and properties of molecules, while oxetanes offer unique ring strain and functional group possibilities for further chemical modifications.

Limited Data on Biological Properties:

  • Some sources mention properties like high gastrointestinal absorption and blood-brain barrier permeability, but lack detailed data or experimental verification.

3-(3,5-Difluorophenyl)oxetan-3-ol is a chemical compound characterized by the presence of an oxetane ring and a difluorophenyl substituent. Its molecular formula is C₉H₈F₂O₂, and it has a molecular weight of approximately 186.16 g/mol. The compound features a unique structure that incorporates both fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The oxetane ring contributes to its potential as a building block in organic synthesis, particularly in medicinal chemistry.

The chemical reactivity of 3-(3,5-Difluorophenyl)oxetan-3-ol can be explored through various reactions typical of oxetanes, including:

  • Corey–Chaykovsky Epoxidation: This reaction can lead to the formation of epoxide derivatives from the oxetane structure, which can further undergo rearrangements or nucleophilic substitutions .
  • Meinwald Rearrangement: Involves the conversion of oxetanes to aldehydes under acidic conditions, which may be relevant for synthesizing other derivatives .
  • Friedel-Crafts Reactions: The oxetane can participate in Friedel-Crafts alkylation or acylation, allowing for further functionalization of the aromatic system .

Several synthetic routes have been explored for the preparation of 3-(3,5-Difluorophenyl)oxetan-3-ol:

  • Starting Materials: The synthesis often begins with commercially available starting materials that contain fluorinated phenyl groups.
  • Oxetane Formation: The key step involves cyclization reactions to form the oxetane ring. This can be achieved through methods such as:
    • Cycloaddition reactions involving suitable dienes and dienophiles.
    • Nucleophilic substitution reactions where an alcohol reacts with an epoxide precursor.
  • Functionalization: Post-synthesis modifications may include hydroxylation or other functional group transformations to yield the desired product .

3-(3,5-Difluorophenyl)oxetan-3-ol has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing novel pharmaceuticals.
  • Material Science: Due to its unique structural properties, it may be used in developing advanced materials or polymers.
  • Chemical Research: As a reagent or intermediate in various organic synthesis pathways .

Several compounds share structural similarities with 3-(3,5-Difluorophenyl)oxetan-3-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(2,5-Difluorophenyl)oxetan-2-olSimilar oxetane structure but different substituentsDifferent fluorine positioning affects reactivity
4-(4-Fluorophenyl)oxetan-4-olContains a fluorinated phenyl groupMay exhibit different biological activities
1-(3-Fluorophenyl)oxetan-1-oneOxetane with a ketone functional groupPotentially different reactivity due to carbonyl

These compounds highlight the uniqueness of 3-(3,5-Difluorophenyl)oxetan-3-ol due to its specific fluorination pattern and its potential applications in various fields.

XLogP3

0.7

Dates

Modify: 2023-08-16

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